molecular formula C7H6BrNO B8635169 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one

6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No. B8635169
M. Wt: 200.03 g/mol
InChI Key: NXLZAEYWGSRNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

6-bromo-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C7H6BrNO/c8-5-3-6-7(10)1-2-9(6)4-5/h3-4H,1-2H2

InChI Key

NXLZAEYWGSRNGH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydro-1H-pyrrolizin-1-one (300 mg, 2.48 mmol) in THF (20 mL) was cooled to −10° C. in a brine bath. N-Bromosuccinimide (441 mg, 2.48 mmol) in THF (5 mL) was added dropwise, and the reaction mixture was stirred at −10° C. for 1 hour. The reaction was subsequently quenched with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic layers were combined and dried and to give the title compound, which was used without further purification (520 mg). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.02-3.05 (m, 2H), 4.17-4.20 (m, 2H), 6.58 (d, J=4.40 Hz, 1H), 6.67 (d, J=3.90 Hz, 1H). ESI-MS m/z [M+H]+ calc'd for C7H6BrNO, 200. found, 200.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.